2-(7H-purin-8-yl)ethanethiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
959499-85-5 |
|---|---|
Molecular Formula |
C7H8N4S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
2-(7H-purin-8-yl)ethanethiol |
InChI |
InChI=1S/C7H8N4S/c12-2-1-6-10-5-3-8-4-9-7(5)11-6/h3-4,12H,1-2H2,(H,8,9,10,11) |
InChI Key |
SRFSTFUZPMXDOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)N=C(N2)CCS |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 7h Purin 8 Yl Ethanethiol and Analogues
Strategies for the Construction of the 8-Thiolated Purine (B94841) Core
The introduction of a sulfur-containing substituent at the C8-position of the purine ring is a critical step that can be achieved through several distinct synthetic pathways.
The chemistry of the C8-position in the purine scaffold is unique, as it is susceptible to both electrophilic and nucleophilic substitution reactions. mdpi.com This reactivity allows for several regioselective methods to introduce a thiol or thioether group.
Direct C-H Functionalization: Modern synthetic methods allow for the direct thiolation of the C8 C-H bond. One-step, copper-mediated regioselective formation of the C8–S bond has been achieved using arylthiols in the presence of a copper catalyst, a ligand such as 1,10-phenanthroline, and an oxidant like air. researchgate.netacs.org This method is highly selective for the C8 position over the C2 and C6 positions and tolerates various functional groups. researchgate.netacs.org Another approach involves visible-light-driven photoredox catalysis, which offers a metal-free alternative for C-H functionalization, though it may present challenges with regioselectivity.
Nucleophilic Substitution of 8-Halopurines: A common and reliable strategy involves the synthesis of an 8-halopurine precursor, typically 8-bromopurine. The halogen at the C8 position acts as an excellent leaving group and can be readily displaced by sulfur nucleophiles. Reagents such as sodium hydrosulfide (B80085) (NaSH) or protected thiols can be used to introduce the desired thiol group. For instance, the reaction of 2-chloroadenine (B193299) with ethanethiol (B150549) in DMF can produce 2-(ethylthio)adenine, demonstrating the feasibility of this type of substitution on the purine ring. rsc.org
Electrophilic Activation: The C8 position can be activated by treatment with a strong electrophile, such as triflic anhydride (B1165640) (Tf₂O), to generate a highly electrophilic intermediate. This intermediate is then susceptible to nucleophilic attack by a sulfur nucleophile, like thiobenzoic acid, to install the sulfur-containing moiety with high regioselectivity at the C8 position.
Table 1: Comparison of Regioselective C8-Thiolation Methods
| Method | Key Reagents | Advantages | Limitations | Citation(s) |
|---|---|---|---|---|
| Copper-Mediated C-H Thiolation | CuCl, 1,10-phenanthroline, Na₂CO₃, Air | High regioselectivity, good yields, tolerates functional groups. | Requires metal catalyst. | researchgate.netacs.org |
| Halogen-Thiol Exchange | 8-Bromopurine, NaSH or other thiol | Reliable, good leaving group ability of bromide. | Requires pre-functionalization (bromination) of the purine. | |
| Electrophilic Activation | Triflic anhydride (Tf₂O), Thiobenzoic acid, DBU | High C8 selectivity through electronic control, avoids transition metals. | Requires strong activating agent. | |
| Photoredox Catalysis | Eosin Y, Blue LEDs, Thiophenol | Metal-free alternative. | Moderate regioselectivity, may require stoichiometric oxidants. |
The ethanethiol side chain is typically introduced using a pre-formed, two-carbon sulfur-containing nucleophile. The choice of precursor depends on the synthetic strategy for attachment to the purine ring.
Simple Ethanethiol Precursors: Commercially available reagents like 2-mercaptoethanol (B42355) or cysteamine (B1669678) are common starting points. For direct coupling reactions where the free thiol is required, sodium 2-mercaptoethanide can be generated in situ.
Protected Ethanethiol Precursors: To avoid unwanted side reactions, such as oxidation of the thiol to a disulfide, the thiol group is often protected during synthesis. nih.gov A common protecting group for thiols is the trityl group. The S-trityl protected ethane (B1197151) thiol can be incorporated into a larger molecule and is stable until deprotected, for example, by treatment with silver nitrate (B79036) to reveal the free thiol. nih.gov Another precursor, 2-(trimethylsilyl)ethanethiol, has been used in nucleoside chemistry as a route to prepare thionucleosides. acs.org
An alternative to modifying a pre-formed purine ring is to construct the purine skeleton from an appropriately substituted pyrimidine (B1678525) precursor. google.com This "de novo" synthesis approach involves the cyclization of a 5,6-diaminopyrimidine.
The general process involves:
Synthesizing a 4,5-diaminopyrimidine (B145471) derivative.
Functionalizing one of the amino groups (typically at the 5-position) with the desired side chain, in this case, a protected ethanethiol moiety.
Reacting this substituted pyrimidine with a cyclizing agent that provides the final carbon atom (C8) of the imidazole (B134444) ring portion of the purine. Common cyclizing agents include formic acid, orthoformates, or diethoxymethyl acetate.
This strategy allows for the introduction of the ethanethiol group before the purine ring system is fully formed, offering a high degree of control over the substitution pattern. google.comresearchgate.net The enzymes involved in the biosynthesis of purines in nature follow a similar stepwise construction, building the ring system from precursors like glycine (B1666218) and aspartate. peoi.net
Functionalization of the Ethanethiol Side Chain
Once the 2-(7H-purin-8-yl)ethanethiol scaffold is assembled, the terminal thiol group and the ethyl linker offer multiple sites for further chemical modification. These derivatizations are crucial for diversifying the structure and for applications like bioconjugation.
The thiol group (-SH) is highly reactive and serves as a versatile handle for a variety of chemical transformations.
Disulfide Formation: Thiols can be readily oxidized to form disulfide bridges (-S-S-). This reaction can occur through oxidation with agents like hydrogen peroxide or simply through exposure to air. nih.gov The thiol-disulfide exchange reaction, where a thiolate anion attacks a disulfide bond, is a fundamental process for forming both symmetrical and unsymmetrical disulfides and is crucial in protein chemistry. nih.govwikipedia.org Recent advances have developed "redox-click chemistry" using reagents like sulfuryl fluoride (B91410) for the selective and high-yield formation of disulfides from thiols. chemrxiv.org
Thioether Linkages: The thiol group can be alkylated to form stable thioether (-S-R) linkages. This is typically achieved by reacting the thiol with an alkyl halide or another electrophile in the presence of a base. rsc.org This reaction is a common strategy for attaching various molecular probes or functional groups. The formation of thioether bonds is also a key process in the biosynthesis of many natural products. acs.org
Thiolcarbonates and Other Derivatives: Reaction of the thiol with chloroformates yields thiolcarbonates. Further derivatization can be achieved through Michael addition reactions, where the thiol adds across an α,β-unsaturated carbonyl system. nih.gov
Table 2: Common Reactions of the Terminal Thiol Group
| Reaction Type | Reagents/Conditions | Product Functional Group | Key Features | Citation(s) |
|---|---|---|---|---|
| Oxidation | Air, H₂O₂, I₂ | Disulfide (-S-S-) | Forms a bridge, can be reversible. | nih.gov |
| Thioether Formation (S-Alkylation) | Alkyl halide, Base | Thioether (-S-R) | Forms a stable, covalent linkage. | rsc.orgacs.org |
| Michael Addition | α,β-Unsaturated carbonyl | Thioether (-S-C-C-C=O) | Covalent bond formation with specific electrophiles. | nih.gov |
| Disulfide Exchange | Another thiol/disulfide | Disulfide (-S-S-R') | Allows for rearrangement and formation of mixed disulfides. | wikipedia.org |
Modifying the ethyl linker itself provides another avenue for structural diversity. This is often accomplished by using a starting material for the side chain that already contains a functional group. For example, using 3-mercaptopropionic acid instead of ethanethiol would introduce a carboxylic acid handle on the linker.
This functional handle can then be used for bioconjugation, which is the process of covalently attaching molecules to biomolecules like proteins or peptides. d-nb.info
Amide Bond Formation: A carboxylic acid group on the linker can be activated and reacted with an amine on a target molecule to form a stable amide bond.
Click Chemistry: If the linker is functionalized with an azide (B81097) or an alkyne group, it can participate in highly efficient and specific copper-catalyzed or strain-promoted cycloaddition reactions, a powerful tool for bioconjugation. researchgate.net
Orthogonal Labeling: The unique reactivity of different types of thiols (e.g., aryl vs. alkyl) can be exploited for orthogonal, dual-labeling strategies. For instance, an aryl thiol could be selectively modified under mildly acidic conditions, leaving alkyl thiols like cysteine residues in a protein untouched until the pH is raised for a second, separate conjugation step. nih.gov
These strategies for derivatizing the linker are critical for developing probes, attaching targeting moieties, or creating complex molecular architectures for advanced applications.
Exploration of Purine Ring Substitutions in Related Thiolated Purines
The chemical behavior of thiolated purines, including "this compound," is profoundly influenced by the substitution patterns on the core purine structure. The strategic placement of various functional groups on the pyrimidine and imidazole rings can alter the compound's electronic properties, stability, and reactivity, which is a key consideration in the design of analogues for mechanistic studies.
Impact of N7/N9 and other Purine Substitutions on Compound Stability and Reactivity
The stability and reactivity of the purine ring are intrinsically linked to its tautomeric state and electronic distribution. Purine can exist in several prototropic tautomeric forms, with the most common being the N7H and N9H tautomers. nih.goviosrjournals.org In the gas phase and in aqueous solutions, the N9H tautomer is generally considered to be more stable than the N7H form. nih.govrsc.org However, this preference can be shifted by substitutions on the purine ring and the nature of the solvent. nih.gov The regioselectivity of N7 versus N9 is a well-known challenge in the synthesis of purine derivatives, such as during alkylation reactions. thieme-connect.de
The purine scaffold is a fused heterocyclic system composed of an electron-deficient pyrimidine ring and an electron-rich imidazole ring. mdpi.commdpi.com This electronic dichotomy governs its reactivity. The C6 position on the pyrimidine ring is particularly susceptible to nucleophilic attack, while the C8 position on the imidazole ring can participate in both electrophilic and nucleophilic substitution reactions. mdpi.commdpi.com
Substituents elsewhere on the purine ring can significantly modulate this inherent reactivity.
Electronic Effects: Introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at positions like C2 and C6 can alter the reactivity of the entire molecule. nih.govaacrjournals.org For example, EDGs such as alkylthio or alkyloxy groups can increase the nucleophilic character of the purine nitrogens, which can lead to higher yields in subsequent alkylation reactions at the N9 position. rsc.org Conversely, an electron-withdrawing hydroxyl group at the C2 position can activate the C6 position for nucleophilic aromatic substitution (SNAr) by a thiol nucleophile. smolecule.com
Steric Hindrance: The size and flexibility of substituents, particularly at positions adjacent to the reaction center, can influence reaction outcomes. For instance, steric hindrance from a benzyl (B1604629) group at C6 can minimize competing substitution reactions at other positions. smolecule.com
Thiol Group Reactivity: Thiopurines that possess a free sulfhydryl (SH) group are known to be reactive. They can participate in covalent modification of free cysteine residues in proteins, a mechanism that may contribute to their biological activity. aacrjournals.org The reactivity of these thiol-containing compounds can be tuned by the electronic properties of the heterocyclic system to which they are attached. nih.gov
The table below summarizes the influence of various substitutions on the properties of the purine ring.
| Substitution Position | Type of Substituent | Impact on Stability & Reactivity | Reference |
| N7/N9 | Proton (Tautomerism) | N9H tautomer is generally more stable than N7H, but this can be influenced by other substituents and the solvent environment. nih.govrsc.org | nih.govrsc.org |
| C2 | Electron-Donating Group (e.g., -NH₂) | Important for biological potency; can modulate affinity and selectivity for enzymes. nih.govaacrjournals.org | nih.govaacrjournals.org |
| C6 | Electron-Withdrawing Group (e.g., -Cl) | Activates the position for nucleophilic substitution by thiols and other nucleophiles. mdpi.comsmolecule.com | mdpi.comsmolecule.com |
| C6 | Electron-Donating Group (e.g., -S-alkyl) | Can increase the nucleophilicity of ring nitrogens, enhancing yields in N9-alkylation reactions. rsc.org | rsc.org |
| C8 | Leaving Group (e.g., -Br, -NO₂) | Allows for facile substitution by sulfur nucleophiles to introduce thiol or thioether moieties. mdpi.com | mdpi.com |
Molecular and Biochemical Mechanisms of Action of 2 7h Purin 8 Yl Ethanethiol Derivatives
Thiol-Mediated Biological Processes and Redox Biology:
Involvement in Cellular Redox Homeostasis and Oxidative Stress Responses:The role of the thiol group in 2-(7H-purin-8-yl)ethanethiol in cellular redox homeostasis or its involvement in oxidative stress responses remains uninvestigated in the available scientific literature.
Formation of Disulfide Adducts with Endogenous Thiol-Containing Proteins (e.g., Cysteine Residues in Enzymes)
The presence of a thiol (-SH) group in the ethanethiol (B150549) side chain of this compound provides a key mechanism for its interaction with biological systems: the formation of mixed disulfide bonds with endogenous thiol-containing molecules. This process, known as S-thiolation, primarily involves the cysteine residues present in a vast array of proteins, including enzymes, receptors, and structural proteins.
The fundamental reaction is a thiol-disulfide exchange, where the thiol group of this compound reacts with a disulfide bond within a protein, or more commonly, the sulfhydryl group of a cysteine residue is oxidized in conjunction with the purine (B94841) derivative to form a new, mixed disulfide bridge. This covalent modification can significantly alter the protein's three-dimensional structure and, consequently, its function.
Research on various alkyl thiol compounds demonstrates their capacity to form disulfide adducts with proteins like human serum albumin (HSA) in vitro. nih.gov These studies have shown that mercaptans can react with the non-disulfide-bridged Cys34 residue of HSA and can also break existing intramolecular Cys-Cys disulfide bridges to form new adducts. nih.gov This high reactivity suggests that this compound could similarly target accessible cysteine residues on enzyme surfaces. nih.govnih.gov The formation of such a purine-protein adduct can lead to several outcomes:
Inhibition of Enzyme Activity: If the targeted cysteine residue is located within or near the active site of an enzyme, the bulky purine adduct can sterically hinder substrate binding or catalysis, leading to reversible or irreversible inhibition.
Allosteric Modulation: Covalent modification of a cysteine residue at a site distant from the active site can induce conformational changes that modulate enzyme activity, either positively or negatively.
Disruption of Protein-Protein Interactions: Cysteine residues are often involved in mediating interactions between different proteins. The formation of a disulfide adduct can mask these residues, thereby disrupting essential cellular signaling complexes.
The reversibility of this disulfide bond formation is crucial. Cellular reducing agents, such as glutathione (B108866) (GSH), can reverse the modification, restoring the protein to its native state. This creates a dynamic regulatory mechanism where the activity of key proteins can be toggled based on the local concentration of the purine thiol and the cellular redox environment.
Metal Ion Complexation and its Implications for Enzyme Activity and Cellular Function
The purine ring system of this compound contains multiple nitrogen atoms (N1, N3, N7, N9) that can act as Lewis bases, making the molecule a potential ligand for metal ion coordination. The specific nitrogen atoms involved in chelation depend on the metal ion, the pH, and the tautomeric state of the purine ring.
Studies on tubercidin (B1682034) (7-deazaadenosine), a structurally similar purine analog, have shown that protonation and metal-ion binding occur at the N1 position. rsc.org The presence of an amino group ortho to a potential binding site can influence the stability of the metal complex. rsc.org For this compound, the nitrogen atoms of the purine core are primary sites for complexation with biologically relevant metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺/Fe³⁺).
The implications of such metal ion complexation are significant:
Inhibition of Metalloenzymes: Many enzymes require a metal ion cofactor for their catalytic activity. This compound could inhibit these enzymes by chelating the essential metal ion, effectively stripping it from the enzyme's active site. This is a known mechanism for inhibitors of zinc-containing enzymes like matrix metalloproteinases and carbonic anhydrases.
Generation of Reactive Oxygen Species (ROS): If the compound complexes with redox-active metals like copper or iron, it could participate in Fenton-like reactions, leading to the generation of highly reactive hydroxyl radicals. This can induce oxidative stress, damage cellular components like lipids, proteins, and DNA, and potentially trigger apoptotic pathways.
Alteration of Cellular Metal Homeostasis: By binding to intracellular metal ions, the compound could disrupt the carefully regulated balance of these ions, affecting the function of numerous cellular processes that are dependent on them, including signal transduction and gene expression.
The ethanethiol side chain could also participate in metal coordination, potentially forming a bidentate ligand with one of the purine nitrogens, which would result in the formation of a stable chelate ring and enhance the affinity of the molecule for the metal ion.
Molecular Targeting and Enzyme Modulation (In Vitro Studies)
Agonistic and Antagonistic Activities at Purinergic Receptors
Purinergic receptors are a family of plasma membrane receptors found throughout the body that are activated by extracellular purines like adenosine (B11128) and adenosine triphosphate (ATP). nih.gov They are broadly divided into two main classes: P1 receptors (A₁, A₂ₐ, A₂ᵦ, A₃), which are G protein-coupled receptors responsive to adenosine, and P2 receptors, which are responsive to ATP/ADP and other nucleotides. P2 receptors are further subdivided into P2X (ligand-gated ion channels) and P2Y (G protein-coupled receptors) families. nih.gov
Given its structural resemblance to the endogenous ligand adenosine, this compound and its derivatives are potential modulators of purinergic signaling.
Agonistic Activity: The compound could mimic adenosine or ATP, binding to and activating purinergic receptors. For instance, activation of the P2X7 receptor (P2X7R), an ATP-gated ion channel, causes an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. nih.gov This ion flux can trigger a cascade of downstream events, including the activation of inflammatory pathways and, under prolonged stimulation, the formation of a non-selective pore leading to cell death. mdpi.com
Antagonistic Activity: Alternatively, the compound could act as a competitive antagonist, binding to the receptor's active site without triggering a response, thereby blocking the binding and effects of endogenous activators like ATP. nih.gov The therapeutic potential of purinergic receptor antagonists is being explored for various conditions, including chronic pain and inflammation.
The specific effect (agonistic vs. antagonistic) and the receptor subtype selectivity would depend heavily on the precise conformation of the molecule and the nature of the substitutions on the purine ring and the side chain.
Inhibition or Activation of Key Enzymes (e.g., Ribonucleotide Reductases, Topoisomerase II, DNA/RNA Polymerases)
Purine analogs are a well-established class of molecules that can interfere with the function of enzymes involved in nucleic acid metabolism and maintenance. While direct studies on this compound are limited, the activities of related purine derivatives provide a strong basis for its potential mechanisms.
Ribonucleotide Reductases (RNRs): RNRs are enzymes that catalyze the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. Purine analogs can be converted intracellularly into their nucleotide forms and subsequently inhibit RNR by acting as allosteric modulators or by directly competing with the natural substrate.
Topoisomerase II: This enzyme alters the topology of DNA by creating transient double-strand breaks. Many anticancer drugs function by stabilizing the "cleavable complex," a covalent intermediate between topoisomerase II and DNA, which leads to permanent DNA strand breaks and cell death. The planar purine ring of this compound could potentially intercalate into the DNA strand, interfering with the enzyme's function.
DNA/RNA Polymerases: These enzymes are responsible for synthesizing DNA and RNA. Purine analogs, after being converted to their triphosphate forms, can act as fraudulent substrates for polymerases. Their incorporation into a growing nucleic acid chain can lead to chain termination or create a dysfunctional polynucleotide, thereby halting replication or transcription.
The table below summarizes the potential interactions of purine analogs with these key enzymes.
| Enzyme Target | Potential Mechanism of Action by a Purine Analog | Consequence |
| Ribonucleotide Reductase | Allosteric inhibition or competitive substrate inhibition | Depletion of dNTP pool, arrest of DNA synthesis |
| Topoisomerase II | Intercalation into DNA, stabilization of the cleavable complex | Induction of permanent DNA strand breaks, apoptosis |
| DNA/RNA Polymerases | Acts as a fraudulent substrate, causing chain termination | Inhibition of DNA replication and/or transcription |
This table represents potential mechanisms based on the known activities of purine analogs.
Interaction with Nucleic Acid Synthesis and Processing Enzymes
Beyond the key polymerases and topoisomerases, the synthesis and processing of nucleic acids involve a multitude of other enzymes that can be targeted by purine analogs. The structural similarity of this compound to natural purines makes it a candidate for interaction with enzymes involved in the purine salvage pathway and de novo synthesis.
For example, enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) are crucial for recycling purine bases. Purine analogs can be substrates for these enzymes, leading to their conversion into cytotoxic nucleotide analogs. This process, known as lethal synthesis, is a cornerstone of the mechanism of action for many purine-based antimetabolite drugs.
Furthermore, C(8)-substituted purines have been explored as building blocks for peptide nucleic acids (PNAs), indicating their ability to be recognized and potentially utilized by enzymes involved in nucleic acid metabolism. nih.gov The introduction of a substituent at the C8 position, as in this compound, can alter the glycosidic bond conformation (syn vs. anti) when incorporated as a nucleoside, which can affect its recognition by enzymes and its ability to form stable DNA or RNA duplexes. Studies on 8-aza-7-deazapurines, which also modify this region of the purine, show that such changes can significantly alter biological properties and interactions within nucleic acid duplexes. nih.gov
Cellular and Subcellular Responses in Model Systems (In Vitro)
The molecular interactions described above translate into a range of observable cellular and subcellular responses in in vitro model systems.
Induction of Apoptosis: Interference with DNA synthesis and integrity, through mechanisms like topoisomerase II inhibition or polymerase chain termination, is a potent trigger for programmed cell death, or apoptosis. Similarly, the generation of ROS through metal complexation can cause sufficient cellular damage to initiate apoptotic pathways.
Cell Cycle Arrest: Disruption of ribonucleotide metabolism by inhibiting RNR can lead to a depletion of the deoxyribonucleotide pool necessary for DNA replication. This typically causes cells to arrest in the S-phase of the cell cycle.
Modulation of Kinase Signaling Pathways: Purine-based structures are common scaffolds for kinase inhibitors. For example, various 2,7,9-trisubstituted purines have been developed as inhibitors of kinases like FLT3. nih.govmdpi.com In cellular models, this inhibition leads to the suppression of downstream signaling pathways, such as STAT5 and ERK1/2 phosphorylation, which are critical for cell proliferation and survival. nih.govmdpi.com While the specific kinase targets of this compound are not defined, its purine core makes it a candidate for kinase modulation.
Changes in Ion Homeostasis: As discussed, agonistic activity at P2X ion channels can lead to rapid changes in intracellular calcium and potassium concentrations. nih.gov Such changes can affect a wide range of cellular processes, including neurotransmission, muscle contraction, and enzyme activation.
The table below outlines potential in vitro cellular responses to treatment with a bioactive purine derivative.
| Cellular Response | Underlying Molecular Mechanism | Model System Readout |
| Cytotoxicity | Multiple (e.g., apoptosis, necrosis) | Decrease in cell viability (e.g., MTT assay) |
| Apoptosis | Topoisomerase II inhibition, ROS generation | Annexin V/PI staining, caspase activation |
| Cell Cycle Arrest | RNR inhibition, DNA polymerase inhibition | Flow cytometry analysis of DNA content |
| Inhibition of Proliferation | Kinase inhibition, disruption of signaling | Colony formation assays, cell counting |
| Altered Ion Flux | Activation of P2X purinergic receptors | Measurement of intracellular Ca²⁺ (e.g., Fura-2) |
This table summarizes potential cellular outcomes based on established mechanisms of purine analog action.
Effects on Cell Proliferation, Differentiation, and Viability
Purine derivatives have demonstrated potent anti-proliferative and cytotoxic effects across a range of human cancer cell lines. These compounds can inhibit cell growth and induce cell death, highlighting their therapeutic potential.
Numerous studies have synthesized and evaluated various purine derivatives, revealing their ability to suppress the proliferation of cancer cells. For instance, N-[ω-(purin-6-yl)aminoalkanoyl] derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H- nih.govresearchgate.netbenzoxazine have shown high cytotoxic activity against several cancer cell lines, including those of the breast, colon, and liver. nih.gov Similarly, novel purin-8-one derivatives have exhibited good anti-proliferative activities against HeLa, MOLT-4, and K562 tumor cell lines. researchgate.net The anti-proliferative properties of these compounds are often attributed to their ability to interfere with essential cellular processes required for cell growth and division.
The cytotoxic nature of certain purine derivatives leads to a decrease in the viability of cancer cells. This is often achieved through the induction of programmed cell death, or apoptosis. The evaluation of a new derivative of 6-mercaptopurine (B1684380), 1-ethyl 3-((7H-purin-6-yl)disulfanyl)-2-(2-(6-methoxynaphthalen-2-yl)propanamido)propanoate, revealed significant cytotoxic effects against a panel of 60 human cancer cell lines.
Table 1: Anti-proliferative Activity of Various Purine Derivatives
| Compound Class | Cell Lines Tested | Observed Effect | Reference |
|---|---|---|---|
| N-(Purin-6-yl)aminopolymethylene carboxylic acid derivatives | COLO201 (colorectal adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), 4T1 (murine mammary carcinoma), SNU-1 (gastric carcinoma), HepG2 (hepatocellular carcinoma) | High cytotoxic activity, inhibition of DNA biosynthesis | nih.gov |
| Purine/pteridine-based derivatives | Various cancer cell lines | Promising antiproliferative activity, with GI50 values in the nanomolar range for the most potent compounds | mdpi.com |
| Purin-8-one derivatives | Hela, MOLT-4, K562 | Good anti-proliferative activities, with some compounds showing inhibitory activities comparable or better than the reference drug R-roscovitine | researchgate.net |
Modulation of Signal Transduction Cascades (e.g., RAS-MAPK pathway, BRD4 activity)
A key mechanism through which purine derivatives exert their anti-proliferative effects is by modulating critical signal transduction cascades that regulate cell growth, survival, and differentiation. The RAS-MAPK pathway is a frequent target of these compounds.
Certain purine-based derivatives have been specifically designed as dual inhibitors of key kinases in the RAS-MAPK pathway, such as EGFR and BRAFV600E. mdpi.com By targeting these kinases, the compounds can effectively block the downstream signaling events that promote tumor growth. Another example involves 2,7,9-trisubstituted 8-oxopurines, which have been developed as inhibitors of FLT3 kinase. nih.gov Inhibition of this kinase in MV4-11 cells led to the suppression of downstream signaling molecules, including STAT5 and ERK1/2, the latter being a central component of the RAS-MAPK pathway. nih.gov
While the reviewed literature provides substantial evidence for the modulation of the RAS-MAPK pathway by purine derivatives, there is no specific information available regarding the direct modulation of BRD4 activity by this compound or its closely related derivatives.
Impact on Chromatin Structure and Gene Expression Regulation
The current body of scientific literature does not provide direct evidence or detailed research findings on the specific impact of this compound derivatives on chromatin structure and the regulation of gene expression. Further research is required to elucidate the potential effects of this class of compounds on these fundamental cellular processes.
Mechanisms of Inducing Cellular Arrest or Functional Perturbation
A significant mechanism by which purine derivatives inhibit cancer cell proliferation is by inducing cell cycle arrest. This prevents the cells from progressing through the cell cycle and dividing, ultimately leading to a halt in tumor growth.
Studies on N-(Purin-6-yl)aminopolymethylene carboxylic acid derivatives have shown that these compounds can cause a dose-dependent cytostatic effect, leading to cell cycle arrest in the G2/M phase in COLO201 colorectal adenocarcinoma cells. nih.gov Similarly, 2,6-diamino-substituted purine derivatives, related to reversine, have been shown to cause cell cycle arrest in the G2/M phase in breast and colorectal cancer cell lines. nih.gov This effect was particularly noted in cells where p53 was deleted or down-regulated, suggesting a potential for these compounds in treating specific types of tumors. nih.gov
Table 2: Effects of Purine Derivatives on the Cell Cycle
| Compound Class | Cell Line(s) | Effect on Cell Cycle | Reference |
|---|---|---|---|
| N-(Purin-6-yl)aminopolymethylene carboxylic acid derivatives | COLO201 (colorectal adenocarcinoma) | Arrest in the G2/M phase | nih.gov |
Computational and Theoretical Studies on 2 7h Purin 8 Yl Ethanethiol
Molecular Docking and Ligand-Protein Interaction Modeling for Target Identification and Affinity Prediction
Molecular docking simulations are a cornerstone of computational drug discovery, allowing researchers to predict the binding orientation and affinity of a small molecule to a protein target. While specific molecular docking studies for 2-(7H-purin-8-yl)ethanethiol are not extensively documented in publicly available literature, studies on structurally similar purine (B94841) analogs provide valuable insights into its potential biological targets.
Purine derivatives are well-known for their ability to interact with a wide range of proteins, particularly kinases and heat shock proteins. For instance, various purine analogs have been shown to bind to the ATP-binding site of protein kinases, acting as competitive inhibitors. Given the structural similarities, it is plausible that this compound could also target the ATP-binding pockets of various kinases. The ethanethiol (B150549) group at the 8-position offers a unique feature for potential interactions, possibly forming hydrogen bonds or other favorable contacts within the binding site, which could contribute to binding affinity and selectivity.
Furthermore, studies on other thiopurine derivatives have identified enzymes such as herpes simplex virus type 1 (HSV-1) thymidine (B127349) kinase as potential targets, where the sulfur-containing moiety plays a crucial role in inhibitory activity. Molecular docking models of these related compounds can serve as a foundation for building predictive models for this compound to identify high-probability protein targets.
Future molecular docking studies on this compound would involve screening it against a library of protein structures, particularly those implicated in diseases like cancer and viral infections. The results of these simulations would provide a ranked list of potential protein targets based on predicted binding affinities, guiding further experimental validation.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Design and Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For purine derivatives, QSAR studies have been instrumental in designing and optimizing compounds with enhanced potency and selectivity.
Electronic Properties: The distribution of charges and the ability to form hydrogen bonds are critical for interaction with protein targets.
Hydrophobicity: The lipophilicity of the molecule influences its ability to cross cell membranes and interact with hydrophobic pockets in proteins.
Steric Factors: The size and shape of substituents on the purine ring significantly impact binding affinity and selectivity.
A hypothetical QSAR study for a series of 8-thioalkylpurine derivatives, including this compound, would involve synthesizing a library of analogous compounds with varying alkyl chain lengths and functionalities. The biological activity of these compounds against a specific target would be experimentally determined. Subsequently, various molecular descriptors would be calculated for each compound, and statistical methods would be employed to build a predictive QSAR model.
Such a model would be invaluable for the predictive design of new, more potent analogs. For example, the model might indicate that increasing the chain length of the thioalkyl group enhances activity up to a certain point, or that the introduction of a polar group on the alkyl chain improves selectivity. This iterative process of QSAR modeling, synthesis, and testing is a powerful strategy for lead optimization in drug discovery.
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Reactivity, and Tautomerism
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful lens to investigate the intrinsic electronic properties of molecules like this compound. These calculations offer deep insights into the molecule's electronic structure, reactivity, and the subtle yet crucial phenomenon of tautomerism.
Electronic Structure and Reactivity: DFT calculations can map the electron density distribution across the molecule, identifying regions that are electron-rich or electron-poor. This information is critical for understanding how the molecule will interact with biological targets. For instance, the nitrogen atoms in the purine ring and the sulfur atom of the ethanethiol group are likely to be nucleophilic centers, capable of forming hydrogen bonds or other electrostatic interactions. Conversely, regions with lower electron density may act as electrophilic centers.
Calculated electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide estimates of the molecule's ionization potential and electron affinity, respectively. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.
Tautomerism: Purine bases can exist in different tautomeric forms, which are isomers that differ in the position of a proton. The relative stability of these tautomers can significantly influence the molecule's recognition by and interaction with biological macromolecules. For this compound, the primary tautomeric equilibrium involves the migration of a proton between the N7 and N9 positions of the purine ring.
DFT calculations can predict the relative energies of these tautomers, thereby determining the most stable and likely predominant form under physiological conditions. This is crucial because the different tautomers will present distinct hydrogen bonding patterns to a protein receptor, potentially leading to different biological activities. For 8-substituted purines, the nature of the substituent at the 8-position can influence the tautomeric preference. Computational studies on related 8-substituted purines have shown that substituents can alter the aromaticity of the fused five- and six-membered rings, which in turn affects tautomeric stability.
Molecular Dynamics Simulations to Investigate Dynamic Interactions and Conformational Changes of Compound-Biomolecule Complexes
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the intricate dance of atoms over time. These simulations are essential for understanding the stability of the compound-biomolecule complex and for observing any conformational changes that may occur upon binding.
Although specific MD simulation studies for this compound are not yet prevalent in the literature, the principles derived from simulations of other purine analogs are highly relevant. An MD simulation of a this compound-protein complex would typically involve the following steps:
System Setup: The docked complex is placed in a simulated physiological environment, typically a box of water molecules with appropriate ions to mimic cellular conditions.
Simulation: The forces on all atoms are calculated, and Newton's laws of motion are used to simulate their movements over a period of nanoseconds to microseconds.
Analysis: The trajectory of the simulation is analyzed to understand various dynamic properties.
Key insights that can be gained from MD simulations include:
Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can assess the stability of the binding pose predicted by docking. A stable complex will show minimal fluctuations over the course of the simulation.
Interaction Dynamics: MD simulations can reveal the dynamic nature of hydrogen bonds and other non-covalent interactions. Some interactions may be transient, while others remain stable throughout the simulation, providing a more nuanced understanding of the binding event.
Conformational Changes: The binding of a ligand can induce conformational changes in the protein, which can be critical for its function. MD simulations can capture these changes, such as the opening or closing of a binding pocket or allosteric movements in distant parts of the protein. For instance, studies on purine nucleoside phosphorylase have shown that the protein's flexibility changes upon ligand binding.
In Silico Prediction of Biological Activities and ADMET Properties for Compound Prioritization
In the early stages of drug discovery, it is crucial to prioritize compounds that are not only active against their intended target but also possess favorable pharmacokinetic properties. In silico methods play a vital role in predicting a compound's biological activities and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.
Prediction of Biological Activities: A variety of computational approaches can be used to predict the potential biological activities of this compound. Ligand-based methods, such as similarity searching and pharmacophore modeling, can be employed to compare the compound to known active molecules. If it shares significant structural or chemical features with compounds known to inhibit a particular enzyme or receptor, it is predicted to have a similar activity. Structure-based methods, like inverse virtual screening, involve docking the compound against a large panel of protein targets to identify potential off-target effects and new therapeutic applications.
ADMET Prediction: A promising drug candidate must be able to reach its target in the body in sufficient concentration and be safely eliminated. In silico ADMET prediction tools use computational models to estimate key pharmacokinetic and toxicity parameters. For this compound, these predictions would provide crucial information for its prioritization.
Below is a hypothetical table of predicted ADMET properties for this compound, based on commonly used in silico models.
Hypothetical In Silico ADMET Profile for this compound
| Property | Predicted Value | Implication for Drug Development |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption (HIA) | Good | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate | May have reasonable intestinal permeability. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low | Less likely to cause central nervous system side effects. |
| Plasma Protein Binding (PPB) | Moderate | A moderate fraction of the drug may be bound to plasma proteins, affecting its free concentration. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP2D6 | May have potential for drug-drug interactions. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | Unlikely | Less likely to be actively secreted by the kidneys via this transporter. |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Low probability of causing genetic mutations. |
| hERG Blockade | Low risk | Reduced likelihood of causing cardiac arrhythmias. |
These in silico predictions provide a valuable preliminary assessment of the compound's potential as a drug candidate. Favorable predictions in terms of biological activity and ADMET properties would strongly support the prioritization of this compound for further experimental investigation.
Emerging Research Directions and Future Prospects for 2 7h Purin 8 Yl Ethanethiol
Development of Novel Synthetic Approaches and Greener Catalyst Systems for Purine (B94841) Thiol Synthesis
The synthesis of purine derivatives, including 2-(7H-purin-8-yl)ethanethiol, is an area of active research. Future efforts are expected to focus on creating more efficient, sustainable, and versatile synthetic routes. Traditional methods often require harsh conditions or multi-step processes, limiting their efficiency and environmental friendliness.
Emerging research is geared towards the use of greener catalyst systems. This includes the exploration of biocatalysis, employing enzymes that can perform specific modifications on the purine ring under mild, aqueous conditions. Furthermore, metal-free oxidative coupling reactions and microwave-assisted synthesis are being investigated to reduce reliance on heavy-metal catalysts and decrease energy consumption. wikipedia.org Another promising direction is the application of photoredox and nickel-catalyzed cross-coupling reactions, which have shown success in the functionalization of purine nucleosides and could be adapted for the synthesis of 8-substituted purine thiols. pharmaexcipients.com These methods allow for the direct coupling of a variety of functional groups under milder conditions.
Future synthetic strategies may also involve late-stage functionalization, where the ethanethiol (B150549) moiety is introduced at a later step in the synthesis. This approach allows for the rapid diversification of purine scaffolds, enabling the creation of a library of related compounds for screening purposes.
| Synthetic Approach | Potential Advantages | Relevant Catalyst Type |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Enzymes (e.g., hydrolases, transferases) |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency | Metal-free or traditional catalysts |
| Photoredox/Nickel Dual Catalysis | Mild conditions, high functional group tolerance | Iridium or organic photocatalysts with nickel co-catalysts |
| Late-Stage Functionalization | Rapid library synthesis, molecular diversification | Various, depending on the specific reaction |
Deeper Understanding of Intracellular Fate, Transport Mechanisms, and Metabolic Transformations
A critical area of future research is elucidating how this compound behaves within a biological system. Understanding its intracellular journey is key to harnessing its potential as a chemical tool or therapeutic agent. Research will likely focus on three main areas: cellular uptake, metabolic conversion, and ultimate fate.
Transport Mechanisms: The entry of purine analogues into cells is often mediated by specific nucleoside or nucleobase transporters. scite.ai Future studies would aim to identify which transporters recognize this compound. This could involve competitive uptake assays with known transporter substrates and the use of cell lines with varying transporter expression levels.
Metabolic Transformations: Once inside the cell, purine analogues are subject to the cell's metabolic machinery. Based on the metabolism of other thiopurines like 6-mercaptopurine (B1684380), this compound could potentially be converted into a thio-nucleotide analogue by enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT). scite.ainih.gov Alternatively, studies on other 8-substituted purines suggest that enzymes like purine nucleoside phosphorylase (PNPase) could be involved in its metabolism. nih.gov Investigating these potential metabolic pathways using techniques like mass spectrometry-based metabolomics in cell culture models will be essential. scite.airsc.org
Intracellular Fate: The ultimate fate of the compound and its metabolites will determine its biological effect and duration of action. It could be incorporated into nucleic acids, interact with specific enzymes, or be cleared from the cell. Understanding this fate is crucial for designing compounds with desired properties, such as selective cytotoxicity in cancer cells or specific pathway inhibition.
Investigation of Bioorthogonal Reactions Involving the Ethanethiol Moiety for Live-Cell Labeling and Imaging
Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The ethanethiol group of this compound is a prime candidate for such reactions, offering a chemical handle for live-cell applications.
A particularly promising avenue is the thiol-ene click reaction . researchgate.netnih.gov This reaction involves the rapid and specific addition of a thiol to an electron-deficient alkene (the "ene"), such as a maleimide (B117702) or an acrylamide. nih.govnih.gov This chemistry is highly efficient and can proceed under biocompatible conditions, making it ideal for live-cell labeling. nih.gov
Future research could involve synthesizing a fluorescent probe containing an "ene" functional group. When this probe is introduced to cells that have taken up this compound, a thiol-ene reaction would covalently link the fluorophore to the purine derivative. This would allow researchers to visualize the subcellular localization and trafficking of the compound in real-time using fluorescence microscopy. nih.gov This approach avoids the need for bulky modifications to the original compound that might alter its biological activity.
| Bioorthogonal Reaction | Reactive Partners | Key Features for Live-Cell Imaging |
| Thiol-Ene Click Reaction | Thiol + Alkene (e.g., Maleimide) | High efficiency, rapid kinetics, biocompatible conditions |
| Native Chemical Ligation | Thiol + Thioester | Chemoselective, forms a native peptide bond |
Design and Synthesis of Advanced Probes and Chemical Tools for Specific Biological Pathway Interrogation
Building on the potential for bioorthogonal chemistry, this compound can serve as a scaffold for creating sophisticated chemical probes. These tools can be designed to investigate specific biological pathways with high precision.
For instance, the purine core could be designed to bind to a particular enzyme family, such as kinases or metabolic enzymes that process purines. The ethanethiol group would then act as a reactive handle to attach other functionalities. By reacting the compound with a molecule that is both a fluorophore and contains an 'ene' group, a fluorescent probe specific to the target enzyme could be created. nih.gov
Another application is in affinity-based protein profiling. Here, the ethanethiol group could be used to attach a biotin (B1667282) tag via a thiol-ene reaction. After introducing this biotinylated purine probe into a cellular lysate, it would bind to its protein targets. These protein-probe complexes could then be captured using streptavidin beads and identified by mass spectrometry, revealing the cellular proteins that interact with the purine scaffold. This approach is invaluable for target identification and understanding a compound's mechanism of action.
Exploration of Compound Activities in More Complex Biological Systems and Disease Models (in vitro/ex vivo)
While initial studies may be conducted in simple cell lines, the true potential of this compound must be evaluated in more complex systems that better mimic human physiology and disease. Purine analogues are widely used in medicine, particularly as anticancer and immunosuppressive agents. wikipedia.orgresearchgate.net
Future research should explore the activity of this compound in various in vitro and ex vivo disease models. This includes 3D cell cultures, such as spheroids or organoids, which more accurately represent the architecture and cell-cell interactions of native tissues. nih.gov For example, the compound's effect on tumor organoids derived from patients could be tested to evaluate its potential as a personalized cancer therapy. nih.gov
Furthermore, based on the observed activities of other 8-substituted purine derivatives in animal models of cardiovascular and renal diseases, exploring the effects of this compound in these areas is a logical next step. nih.gov Ex vivo studies on isolated tissues or organs could provide valuable information on the compound's pharmacological effects before moving into whole-animal studies.
Application of Artificial Intelligence and Machine Learning in Purine Thiol Research for Property Prediction and Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid prediction of molecular properties and the design of novel compounds. researchgate.netnih.govnih.gov These technologies are highly applicable to research on this compound and its derivatives.
Property Prediction: ML models, particularly graph neural networks, can be trained on large datasets of known molecules to predict properties such as solubility, permeability, metabolic stability, and toxicity (ADMET). youtube.com By inputting the structure of this compound, these models could provide valuable initial estimates of its drug-like properties, guiding experimental work. ML models have already been successfully applied to predict health outcomes based on purine metabolite levels, demonstrating their utility in this chemical space. nih.govopenalex.orgnih.gov
De Novo Design: Generative AI models can design entirely new molecules with optimized properties. By providing the purine-thiol scaffold as a starting point and defining desired characteristics (e.g., high affinity for a specific target, low predicted toxicity), these algorithms can suggest novel derivatives of this compound for synthesis and testing. This in silico approach can significantly accelerate the drug discovery cycle. nih.gov
Development of Co-Crystals and Polymorphs for Controlled Release in Research Applications
The solid-state properties of a compound, such as its crystal structure (polymorphism) and its ability to form multi-component crystals (co-crystals), profoundly impact its solubility, stability, and dissolution rate. researchgate.netmdpi.com For a research compound like this compound, controlling these properties is essential for obtaining reproducible results in biological assays.
Co-crystal Engineering: Co-crystals are formed by combining an active pharmaceutical ingredient (API) with a benign coformer molecule in the same crystal lattice. nih.gov Purine alkaloids like theophylline (B1681296) have been successfully co-crystallized with various coformers, such as carboxylic acids, to modify their physical properties. nih.govnih.govacs.org A promising research direction is to screen for coformers that can form stable co-crystals with this compound. This could lead to new solid forms with enhanced aqueous solubility or improved stability.
Q & A
Q. What are the optimal synthetic routes for 2-(7H-purin-8-yl)ethanethiol, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis of thiol derivatives like this compound typically involves nucleophilic substitution or thiol-protection strategies. For example:
- Route 1: React 8-chloropurine with 2-mercaptoethanol under basic conditions (e.g., NaH in DMF) to introduce the thiol group .
- Route 2: Use tert-butyl disulfide as a protective group for the thiol moiety, followed by deprotection with reducing agents like TCEP .
Optimization Tips:
Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?
Methodological Answer: Key Techniques:
- NMR:
- FT-IR: Confirm thiol (-SH) stretch at ~2550 cm⁻¹ and purine ring vibrations at 1600–1650 cm⁻¹ .
- Mass Spectrometry (HRMS): Look for [M+H]⁺ ion matching the molecular formula (C₇H₈N₄S) with <3 ppm error .
Validation: Cross-reference data with computational predictions (e.g., Gaussian DFT calculations for NMR shifts) .
Advanced Research Questions
Q. What are the common oxidation pathways for thiol-containing compounds like this compound, and how do reaction conditions influence product distribution?
Methodological Answer: Thiols oxidize to disulfides or sulfonic acids depending on conditions:
- Mild Oxidation (Disulfides): Use iodine (I₂) in ethanol (1:2 molar ratio, 0°C, 1 hour). Monitor via TLC (Rf ~0.5 in 70% EtOAc/hexane) .
- Strong Oxidation (Sulfonic Acids): Treat with H₂O₂ (30%) in acetic acid (reflux, 6 hours). Characterize products via LC-MS .
Key Variables:
- pH: Acidic conditions favor disulfide formation; neutral/alkaline conditions promote over-oxidation.
- Catalysts: Metal ions (e.g., Fe³⁺) accelerate oxidation rates but may introduce side products .
Q. How can computational chemistry predict the reactivity and stability of this compound in different solvents?
Methodological Answer: Steps:
Geometry Optimization: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model the molecule .
Solvent Effects: Apply PCM (Polarizable Continuum Model) to simulate water, DMSO, or ethanol environments.
Reactivity Metrics:
- Fukui Functions: Identify nucleophilic (purine N7/N9) and electrophilic (thiol S) sites .
- HOMO-LUMO Gaps: Lower gaps (~4 eV) suggest higher reactivity in polar solvents .
Validation: Compare DFT-predicted reaction pathways (e.g., S-alkylation) with experimental kinetic data .
Q. What strategies resolve contradictions in experimental data regarding the compound’s biological activity?
Methodological Answer: Case Example: Discrepancies in IC₅₀ values for enzyme inhibition assays.
Replicate Experiments: Ensure consistent buffer conditions (pH 7.4, 25°C) and enzyme lots .
Control Compounds: Use known inhibitors (e.g., amifostine derivatives) to validate assay reliability .
Meta-Analysis: Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (ANOVA, p < 0.05) .
Root Causes: Variability may arise from thiol oxidation during storage or differences in cell permeability .
Q. What safety protocols are essential when handling this compound, given the reactivity of thiol groups?
Methodological Answer: Critical Protocols:
- Ventilation: Use fume hoods to prevent exposure to volatile thiols (odor threshold: ~1 ppb) .
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles .
- Waste Disposal: Quench residual thiols with oxidizing agents (e.g., NaOCl) before disposal .
Emergency Response: For spills, neutralize with 10% KMnO₄ solution and absorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
